molecular formula C23H21FN4 B2681360 N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899413-90-2

N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Katalognummer: B2681360
CAS-Nummer: 899413-90-2
Molekulargewicht: 372.447
InChI-Schlüssel: YWAZMYOUIWHLKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazoloquinazoline family, characterized by a fused pyrazole-quinazoline core. Key structural features include:

  • 5,6,7,8-Tetrahydroquinazoline: A partially saturated ring system that enhances conformational flexibility compared to fully aromatic analogs.
  • Substituents: 2-Methyl group: May influence steric interactions and metabolic stability. 3-Phenyl group: Provides hydrophobic interactions in biological systems. 9-Amino-linked 4-fluorophenyl: Fluorine enhances electronegativity and bioavailability, while the aromatic group facilitates target binding.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4/c1-15-21(16-7-3-2-4-8-16)23-26-20-10-6-5-9-19(20)22(28(23)27-15)25-18-13-11-17(24)12-14-18/h2-4,7-8,11-14,25H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAZMYOUIWHLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Similar quinazoline derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa, suggesting that this compound may also target bacterial biofilms.

Mode of Action

Related quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa. This suggests that N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine may interact with its targets to prevent the formation of bacterial biofilms.

Biochemical Pathways

Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, which suggests that this compound may affect the quorum sensing system, a key biochemical pathway in biofilm formation.

Result of Action

Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa, suggesting that this compound may have similar effects.

Biologische Aktivität

N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, particularly focusing on antitumor effects, anti-inflammatory properties, and mechanisms of action based on available research data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorophenyl moiety and a tetrahydropyrazoloquinazoline scaffold. This structural design is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Numerous studies have evaluated the antitumor potential of quinazoline derivatives, including those related to our compound. Quinazolines are known for their ability to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast and prostate cancer.

  • Mechanism of Action : The mechanism primarily involves the inhibition of TKR pathways that are crucial for tumor cell proliferation and survival. By blocking these pathways, quinazoline derivatives can induce apoptosis in cancer cells.
  • Research Findings : In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 10 µM to 30 µM against these cell lines .
CompoundCell LineIC50 (µM)
Compound AHepG218.79
Compound BMCF-713.46
N-(4-fluorophenyl)-2-methyl-3-phenyl...HepG2TBD
N-(4-fluorophenyl)-2-methyl-3-phenyl...MCF-7TBD

Anti-inflammatory Activity

Quinazoline derivatives have also been explored for their anti-inflammatory properties. They often act as selective COX-II inhibitors, which are important in managing inflammation without affecting COX-I related pathways.

  • Selectivity : Compounds similar to N-(4-fluorophenyl)-2-methyl-3-phenyl... have demonstrated selectivity towards COX-II, suggesting potential for reduced side effects compared to non-selective NSAIDs .
  • Experimental Evidence : In rodent models, certain derivatives exhibited significant analgesic effects comparable to standard treatments like Indomethacin .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent study synthesized various quinazoline derivatives and assessed their cytotoxicity against different cancer cell lines. The findings indicated that modifications to the quinazoline nucleus significantly enhanced antitumor activity .
  • Inflammation Model : Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The results showed that specific derivatives reduced swelling significantly compared to control groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrazoloquinazoline compounds exhibit significant anticancer properties. For instance, certain analogs have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has demonstrated that the compound can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies suggest that it exhibits potent antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is crucial for optimizing its therapeutic efficacy. Variations in substituents on the pyrazoloquinazoline core have been systematically studied to identify which modifications enhance biological activity.

Substituent Effect on Activity
4-FluorophenylIncreases potency against cancer cells
Methyl groupsEnhances solubility and bioavailability
Phenyl groupsContributes to receptor binding affinity

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Case Study: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Candida albicans. The findings revealed that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics and antifungals, suggesting its potential as a new therapeutic agent in treating resistant infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazoloquinazoline Derivatives

a. 2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
  • Structural Difference : Replaces the 4-fluorophenylamine with a ketone at position 7.
  • Impact :
    • Reduced basicity and altered hydrogen-bonding capacity.
    • Molecular weight remains identical (279.34 g/mol), but solubility decreases due to the polar ketone group .
b. 6-(4-Fluorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(1H)-one
  • Structural Difference : Incorporates a triazole ring and methoxyphenyl group.
  • Impact: Methoxy group increases solubility but may reduce membrane permeability.

Pyrazolo-Pyrano-Pyrimidine Analogs

a. N-[4-(4-Fluorophenyl)-3-methyl-7-oxo-6-phenyl-4,6,7,8-tetrahydropyrazolo[4’,3’:5,6]pyrano-[2,3-d]pyrimidine-5(1H)-ylidene]benzamide (Compound 4)
  • Structural Difference: Replaces the quinazoline core with a pyrano-pyrimidine system and adds a benzamide substituent.
  • The pyrano ring may alter pharmacokinetic properties due to increased rigidity .

Benzoimidazothiazole Derivatives

a. N-(4-Chlorophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4g)
  • Structural Difference : Substitutes the pyrazoloquinazoline core with a benzoimidazothiazole.
  • Impact :
    • Chlorophenyl and fluorophenyl groups enhance halogen bonding with targets.
    • Higher melting point (222–224°C) compared to pyrazoloquinazolines, suggesting greater crystallinity .

Fluorinated Quinazoline Amines

a. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
  • Structural Difference : Nitro and methoxy groups replace the methyl and phenyl substituents.
  • Methoxy improves solubility but may reduce blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound Pyrazoloquinazoline 279.34 2-Me, 3-Ph, 9-NH-(4-FPh) Not reported High flexibility, fluorophenyl bioavailability
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one Pyrazoloquinazoline 279.34 9-Ketone Not reported Reduced hydrogen bonding
N-(4-Chlorophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4g) Benzoimidazothiazole Not reported 4-ClPh, 4-FPh 222–224 High crystallinity, halogen bonding
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Quinazoline Not reported 7-OMe, 6-NO₂, 4-NH-(3-Cl-4-FPh) Not reported Electrophilic nitro group

Q & A

Q. Methodological Steps :

Perform solvent screens (acetonitrile, DCM, DMF) under reflux or room temperature.

Monitor reaction progress via TLC/HPLC.

Test thermal stability by heating intermediates incrementally (e.g., 50–100°C) to avoid decomposition .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms regiochemistry. For example, variable-temperature NMR can resolve Z/E isomerism in formamide derivatives .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in urea derivatives) .
  • Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., 76.80% C, 6.14% H, 17.06% N for a related quinazolin-4-amine) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

Q. Example Workflow :

Acquire NMR in deuterated DMSO or CDCl₃.

Cross-validate IR peaks with expected functional groups.

Use high-resolution MS (HRMS) for exact mass confirmation.

Advanced: How can researchers resolve discrepancies in NMR spectral data for structural analogs?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : For Z/E isomerization (e.g., formamide derivatives showing coalescence at 100°C) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for halogenated tetrazole regioisomers .

Case Study :
A quinazolin-4-amine derivative with unexpected splitting in aromatic protons could indicate rotational barriers or steric hindrance. Compare with crystallographic data from analogous compounds .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s antiproliferative activity?

Answer:
SAR studies require systematic modification of substituents and biological testing:

  • Core modifications : Vary the tetrahydropyrazoloquinazoline core (e.g., introduce electron-withdrawing groups like -CF₃ to enhance metabolic stability) .
  • Substituent libraries : Synthesize analogs with diverse substituents (e.g., 4-fluorophenyl vs. 3-chloro-4-fluorophenyl) to assess steric/electronic effects .
  • Biological assays : Test antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination) and correlate with substituent properties (e.g., logP for lipophilicity).

Q. Methodological Example :

Replace the 4-fluorophenyl group with morpholine-containing side chains (as in gefitinib impurities) to modulate solubility .

Evaluate cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Advanced: What strategies mitigate instability during synthesis (e.g., decomposition or byproduct formation)?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses, followed by TFA-mediated deprotection .
  • Low-temperature reactions : Perform nitrosation or diazotation at 0–5°C to minimize side reactions .
  • Inert atmosphere : Conduct air/moisture-sensitive reactions (e.g., Grignard additions) under nitrogen/argon.

Case Study :
A urea intermediate decomposes upon heating in chloroform due to ring contraction. Alternative solvents (e.g., THF) and shorter reaction times can mitigate this .

Basic: How to validate the purity of intermediates and final compounds?

Answer:

  • Chromatography : Use flash column chromatography (silica gel) for intermediates.
  • HPLC-PDA : Achieve >95% purity for final compounds, as demonstrated for quinazolin-4-amine derivatives .
  • Melting point analysis : Sharp melting ranges (e.g., 172–173°C) indicate high crystallinity and purity .

Q. Example Protocol :

Purify crude product via column chromatography (hexane:ethyl acetate gradient).

Recrystallize from acetonitrile or ethanol.

Validate by HPLC (C18 column, acetonitrile/water mobile phase).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.